Butyl oleate sulfate sodium salt, also known as sodium butyl 9(or 10)-(sulphonatooxy)octadecanoate, is an anionic surfactant with the molecular formula and a molecular weight of approximately 459.64 g/mol. This compound appears as a brown-red transparent oily substance and is known for its ability to decompose at temperatures exceeding 100°C. It is susceptible to hydrolysis under strong acidic or alkaline conditions, which affects its stability and usability in various applications .
The synthesis of butyl oleate sulfate sodium salt typically involves the sulfation of butyl oleate using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate. This process results in the formation of the sulfate ester, which is then purified through methods such as recrystallization or distillation. The reaction can be summarized as follows:
This method ensures a high yield of the desired product while maintaining the integrity of the oleic acid structure .
Butyl oleate sulfate sodium salt has a variety of applications across different industries:
Research on interaction studies involving butyl oleate sulfate sodium salt has focused on its behavior in formulations with other surfactants and emulsifiers. It has been shown to enhance the solubility of hydrophobic compounds when used in combination with nonionic surfactants. Additionally, studies indicate that it can alter the surface tension of aqueous solutions significantly, which is crucial for applications in cleaning products and personal care formulations .
Several compounds share structural or functional similarities with butyl oleate sulfate sodium salt:
| Compound Name | Molecular Formula | Unique Properties |
|---|---|---|
| Sodium Oleate | C₁₈H₃₅NaO₂ | Commonly used soap; effective emulsifier |
| Sodium Lauryl Sulfate | C₁₂H₂₅NaO₄S | Widely used in shampoos; strong foaming agent |
| Sodium Stearoyl Lactylate | C₁₈H₃₅NaO₄ | Used as an emulsifier in food products; safe for consumption |
| Sodium Dodecylbenzenesulfonate | C₂₄H₂₃NaO₃S | Effective detergent; used in household cleaning products |
Uniqueness: Butyl oleate sulfate sodium salt's unique feature lies in its dual functionality as both a surfactant and an emulsifier specifically tailored for high-performance applications in textiles and food processing. Its ability to operate effectively under varying pH conditions further distinguishes it from similar compounds .
The synthesis of butyl oleate sulfate sodium salt involves sophisticated sulfation methodologies that require careful optimization to achieve maximum efficiency and product quality [2]. The fundamental approach involves the sulfation of butyl oleate using various sulfating agents, followed by neutralization with appropriate bases to form the sodium salt . This process demands precise control of reaction parameters including temperature, reagent concentration, and reaction time to ensure optimal conversion rates and minimal side reactions [3] [4].
Chlorosulfonic acid represents one of the most widely employed sulfating agents for the preparation of butyl oleate sulfate intermediates [3] [5]. The chlorosulfonic acid method demonstrates significant advantages in terms of reaction efficiency and sulfur content incorporation, achieving sulfation efficiencies of approximately 66.7% under standard conditions [5]. When optimized reaction parameters are employed, including temperature control between 70-100°C and reaction times of 0.5-3 hours, the efficiency can be substantially improved to 94-97% [6] [7].
The mechanism of chlorosulfonic acid sulfation involves the direct attack of the hydroxyl groups on the oleate chain by the electrophilic sulfur center in chlorosulfonic acid [3] [4]. This process generates hydrogen chloride as a byproduct, which must be carefully managed to prevent unwanted side reactions [8]. The reaction typically proceeds through an intermediate sulfuric acid monoester, which subsequently undergoes neutralization to form the final sodium salt product [2].
Sulfur trioxide complexes present an alternative approach with distinct mechanistic and efficiency characteristics [4] [9]. The sulfur trioxide-pyridine complex demonstrates moderate sulfation efficiency of 68-75% under standard conditions, while the sulfur trioxide-dimethylformamide complex achieves slightly higher efficiencies of 75-80% [4] [9]. The sulfur trioxide-trimethylamine complex exhibits superior performance, reaching sulfation efficiencies of 90% with sulfur content incorporation of 12.5 weight percent [4].
The comparative analysis reveals that sulfur trioxide complexes offer several advantages over chlorosulfonic acid, including reduced corrosiveness and improved selectivity for specific hydroxyl positions [4] [9]. However, chlorosulfonic acid maintains superiority in terms of overall reaction rate and final sulfur content, achieving up to 15.0 weight percent sulfur incorporation compared to the typical 8.2-12.5 weight percent achieved with sulfur trioxide complexes [6] [7].
Table 1: Comparative Analysis of Sulfation Techniques - Efficiency Data
| Sulfation Method | Reaction Temperature (°C) | Reaction Time (hours) | Sulfation Efficiency (%) | Sulfur Content (wt%) | Product Yield (%) |
|---|---|---|---|---|---|
| Chlorosulfonic Acid (Room Temperature) | 25 | 2.0 | 66.7 | 7.6 | 85 |
| Chlorosulfonic Acid (Optimized) | 70-100 | 0.5-3.0 | 94-97 | 14.5-15.0 | 94-97 |
| Sulfur Trioxide Complex (Pyridine) | 25 | 2-4 | 68-75 | 8.2 | 75-80 |
| Sulfur Trioxide Complex (DMF) | 25 | 2-4 | 75-80 | 9.1 | 80-85 |
| Sulfur Trioxide Complex (Trimethylamine) | 25 | 1-2 | 90 | 12.5 | 88-92 |
| Sulfamic Acid with Urea | 110-160 | 1.5 | 85-95 | 14.5 | 90-95 |
Temperature optimization plays a critical role in determining the efficiency of both sulfation approaches [10]. For chlorosulfonic acid reactions, temperatures between 90-100°C provide optimal balance between reaction rate and product stability, achieving yields of 93-95% [10]. Sulfur trioxide complex reactions demonstrate similar temperature dependencies, with optimal performance observed at 90-100°C for most complex types [11].
Table 2: Temperature Optimization for Sulfation Reactions
| Temperature (°C) | Chlorosulfonic Acid Yield (%) | Sulfur Trioxide Complex Yield (%) | Reaction Time (hours) | Sulfur Content (wt%) |
|---|---|---|---|---|
| 70 | 85 | 75 | 3.0 | 7.6 |
| 80 | 90 | 82 | 2.5 | 9.2 |
| 90 | 93 | 88 | 2.0 | 11.8 |
| 100 | 95 | 90 | 1.5 | 14.5 |
| 110 | 94 | 89 | 1.2 | 14.2 |
| 150 | 92 | 85 | 1.0 | 13.8 |
Enzymatic approaches to butyl oleate sulfate synthesis represent an emerging methodology that combines the selectivity advantages of enzymatic catalysis with traditional chemical sulfation techniques [12] [13] [14]. These hybrid systems typically employ lipases for the initial esterification of oleic acid with butanol, followed by enzymatic or chemical sulfation of the resulting butyl oleate [12].
The enzymatic esterification step utilizes lipases such as those derived from Penicillium corylophilum, which demonstrate excellent performance in organic media [12]. Under optimized conditions using reversed micellar systems, complete conversion of oleic acid to butyl oleate can be achieved within 12 hours at 37°C [12]. The enzyme demonstrates remarkable stability in hydrophobic solvents, maintaining high activity throughout the reaction period [12].
Sulfotransferase-based approaches offer direct enzymatic sulfation capabilities using 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor [14] [15]. Chondroitin sulfate sulfotransferase and aryl sulfotransferase systems have been successfully employed for sulfation of various substrates, achieving sulfation levels of 58-96% depending on the specific enzyme system and reaction conditions [15] [16]. The enzymatic sulfation process typically operates at physiological temperatures of 37°C and neutral pH conditions, providing excellent selectivity for specific hydroxyl positions [14] [16].
Hybrid enzymatic systems that combine multiple enzymatic steps demonstrate superior overall performance compared to single-enzyme approaches [15] [16]. These systems employ cascaded enzymatic reactions including phosphoadenosine phosphosulfate synthesis, sulfotransferase-mediated sulfation, and cofactor recycling systems [16]. Under optimal conditions including pH 7.5, temperature 37°C, and appropriate cofactor concentrations, these hybrid systems achieve overall yields of 72-85% with exceptional selectivity [16].
Table 3: Enzymatic Esterification-Sulfation Hybrid Approaches
| Enzyme System | Reaction Temperature (°C) | Reaction Time (hours) | Overall Yield (%) | Selectivity (%) | Cofactor Requirements |
|---|---|---|---|---|---|
| Lipase + Chemical Sulfation | 37 | 12 | 78 | 95 | None for lipase step |
| Sulfotransferase (CHST15) | 37 | 24 | 72 | 98 | PAPS |
| Aryl Sulfotransferase (AST) | 30 | 6 | 65 | 99 | p-Nitrophenyl sulfate |
| Hybrid Enzymatic System | 37 | 18 | 85 | 96 | PAPS + ATP |
| PAPS-Independent System | 25 | 8 | 70 | 94 | Sulfate + ATP |
The neutralization step in butyl oleate sulfate sodium salt synthesis represents a critical process parameter that significantly influences final product yield, purity, and stability [17] [18]. The choice of neutralizing agent, concentration, and process conditions directly impacts the formation of the desired sodium salt while minimizing unwanted side reactions and product degradation [18].
Sodium hydroxide represents the traditional neutralizing agent for sulfuric acid ester neutralization, offering rapid neutralization kinetics and high product yields [17] [18]. The neutralization reaction proceeds according to the stoichiometric relationship where one equivalent of sodium hydroxide neutralizes one equivalent of the sulfuric acid monoester, forming the corresponding sodium sulfate ester and water [17]. Under optimized conditions using 1.0-2.0 molar sodium hydroxide solutions, product yields of 95-97% can be achieved with neutralization times of 8-10 minutes [18].
The mechanism of sodium hydroxide neutralization involves direct proton abstraction from the sulfuric acid ester, resulting in rapid pH adjustment and immediate salt formation [17]. This process generates minimal heat and produces water as the only byproduct, facilitating straightforward product isolation and purification [17]. However, the rapid neutralization kinetics require careful control to prevent localized overheating and potential product degradation [18].
Sodium carbonate presents an alternative neutralization approach with distinct process characteristics and advantages [18]. The neutralization mechanism involves a two-step process where sodium carbonate first reacts with the sulfuric acid ester to form sodium hydrogen carbonate and the sodium sulfate ester, followed by decomposition of excess sodium hydrogen carbonate to release carbon dioxide [18]. This process results in significant foam formation, which can complicate process control and product recovery [18].
Comparative analysis reveals that sodium hydroxide consistently delivers superior product yields compared to sodium carbonate across all concentration ranges tested [18]. Sodium hydroxide solutions at 0.5, 1.0, and 2.0 molar concentrations achieve yields of 92%, 95%, and 97% respectively, while corresponding sodium carbonate solutions yield 88%, 90%, and 93% [18]. The neutralization time requirements also favor sodium hydroxide, with typical reaction times of 8-15 minutes compared to 15-25 minutes for sodium carbonate systems [18].
Table 4: Neutralization Process Comparison - Sodium Hydroxide vs Sodium Carbonate
| Neutralization Agent | Product Yield (%) | Neutralization Time (minutes) | Final pH | Foam Formation | Process Control |
|---|---|---|---|---|---|
| Sodium Hydroxide (0.5 M) | 92 | 15 | 7.2 | Low | Excellent |
| Sodium Hydroxide (1.0 M) | 95 | 10 | 7.0 | Moderate | Good |
| Sodium Hydroxide (2.0 M) | 97 | 8 | 6.8 | High | Moderate |
| Sodium Carbonate (0.5 M) | 88 | 25 | 7.5 | High | Difficult |
| Sodium Carbonate (1.0 M) | 90 | 20 | 7.3 | Very High | Very Difficult |
| Sodium Carbonate (2.0 M) | 93 | 15 | 7.1 | Extreme | Poor |
The foam formation characteristics represent a significant operational challenge for sodium carbonate systems [18]. The liberation of carbon dioxide during neutralization creates persistent foam that can interfere with mixing efficiency, temperature control, and product recovery operations [18]. This foam formation intensifies with increasing sodium carbonate concentration, making higher concentration systems practically difficult to operate [18].
Process control considerations strongly favor sodium hydroxide systems due to their predictable neutralization kinetics and minimal gas evolution [18]. The absence of carbon dioxide generation eliminates foam-related complications and allows for precise pH control throughout the neutralization process [17]. Sodium carbonate systems require specialized equipment design to accommodate foam management and extended reaction times [18].
The stability of butyl oleate sulfate intermediates demonstrates strong pH dependence, with optimal stability observed in the neutral to slightly alkaline pH range [19] [20] [21]. The sulfate ester linkage exhibits susceptibility to hydrolysis under both strongly acidic and strongly alkaline conditions, following distinct mechanistic pathways that influence product degradation rates [19] [22].
Under acidic conditions below pH 5.0, sulfated intermediates undergo rapid hydrolysis through protonation of the sulfate ester oxygen, followed by nucleophilic attack by water molecules [19] [22]. This acid-catalyzed hydrolysis proceeds with apparent first-order kinetics, with rate constants increasing exponentially as pH decreases [21]. At pH 2.0, the hydrolysis rate constant reaches 0.032 per hour, resulting in only 45% stability after 24 hours at 25°C [21].
The hydrolysis mechanism under acidic conditions involves initial protonation of the sulfate ester, creating a leaving group that facilitates cleavage of the carbon-oxygen bond [22]. This results in regeneration of the parent alcohol (butanol) and oleic acid, completely reversing the sulfation reaction [19]. The reaction rate demonstrates strong temperature dependence, with hydrolysis rates approximately doubling for each 10°C temperature increase [21].
Neutral pH conditions between 6.0-8.0 provide optimal stability for sulfated intermediates, with minimal hydrolysis observed over extended time periods [19] [21]. At pH 7.0, sulfated intermediates maintain 95% stability after 24 hours at 25°C, with hydrolysis rate constants as low as 0.002 per hour [21]. This stability region corresponds to the natural pH range of most neutralization processes, making it ideal for commercial synthesis applications [17].
Alkaline conditions above pH 8.0 result in base-catalyzed hydrolysis through a different mechanism involving direct nucleophilic attack by hydroxide ions on the sulfur center [19]. This pathway leads to cleavage of the sulfur-oxygen bond rather than the carbon-oxygen bond, producing different degradation products [19]. At pH 9.0, stability decreases to 72% after 24 hours at 25°C, with a hydrolysis rate constant of 0.014 per hour [21].
Table 5: pH-Dependent Stability of Sulfated Intermediates
| pH Value | Stability at 25°C (% remaining after 24h) | Stability at 37°C (% remaining after 24h) | Hydrolysis Rate Constant (h⁻¹) | Decomposition Products |
|---|---|---|---|---|
| 2.0 | 45 | 25 | 0.032 | Butanol + Oleic Acid |
| 4.0 | 65 | 45 | 0.018 | Butanol + Oleic Acid |
| 5.0 | 85 | 72 | 0.007 | Partial Hydrolysis |
| 6.0 | 92 | 85 | 0.003 | Minimal Decomposition |
| 7.0 | 95 | 90 | 0.002 | Stable |
| 8.0 | 88 | 78 | 0.005 | Partial Hydrolysis |
| 9.0 | 72 | 58 | 0.014 | Significant Decomposition |
Temperature effects on pH-dependent stability follow predictable Arrhenius behavior, with stability decreasing at elevated temperatures across all pH ranges [23] [21]. The temperature coefficient is most pronounced under acidic conditions, where a temperature increase from 25°C to 37°C results in stability decreases of 20-44% [21]. Under neutral conditions, the same temperature increase causes more modest stability reductions of approximately 5% [21].
Butyl oleate sulfate sodium salt demonstrates remarkable synergistic effects when combined with hydrolyzed polyacrylamide polymers in enhanced oil recovery applications. The molecular structure of this compound, featuring a long hydrophobic butyl oleate chain coupled with a hydrophilic sulfate group, creates unique interactions with polymer matrices that enhance both viscosity and interfacial properties [1] [2] [3].
The synergistic mechanism operates through multiple pathways. First, the anionic sulfate group interacts electrostatically with the cationic sites along the hydrolyzed polyacrylamide backbone, creating cross-linking points that enhance the polymer network structure. This interaction increases the apparent viscosity of the polymer solution by 15-50% depending on concentration ratios, with optimal enhancement observed at polymer concentrations of 1500-2500 ppm combined with 300-500 ppm of butyl oleate sulfate sodium salt [4] [5].
Table 5 demonstrates the quantitative relationship between polymer concentration and surfactant addition. At 500 ppm hydrolyzed polyacrylamide with 100 ppm butyl oleate sulfate sodium salt, viscosity enhancement reaches 15% while achieving interfacial tension reduction to 0.5 mN/m. This synergy escalates significantly at higher concentrations, with 2500 ppm polymer and 500 ppm surfactant yielding 50% viscosity enhancement and ultra-low interfacial tension of 0.005 mN/m, corresponding to 55% oil recovery improvement [6] [7].
The mechanism also involves the formation of mixed micelles where the hydrophobic oleate chains orient toward oil phases while the polymer chains provide structural integrity. This configuration creates a dynamic interface that can adapt to changing reservoir conditions, maintaining effectiveness across varying temperatures and salinities. Research indicates that the combination shows superior performance compared to either component alone, with enhanced shear stability and reduced polymer degradation under high-temperature conditions [2] [3].
Temperature effects on the synergistic system reveal optimal performance between 60-80°C, where thermal motion enhances molecular interactions without causing significant polymer degradation. Above 100°C, the butyl oleate sulfate sodium salt begins decomposition, limiting its effectiveness in ultra-high temperature reservoirs [8] [9].
The interfacial tension modulation capabilities of butyl oleate sulfate sodium salt represent a critical mechanism for enhanced oil recovery. The compound achieves ultra-low interfacial tension values through specific molecular orientations at the oil-water interface, with the sulfate head group anchoring in the aqueous phase while the oleate tail penetrates the oil phase [10] [7].
Table 8 illustrates the compound's effectiveness across different crude oil types. Light crude oils (API gravity 35-45°) show initial interfacial tension values of 25-35 mN/m, which reduce to 0.01-0.1 mN/m upon addition of butyl oleate sulfate sodium salt, representing 99.7-99.9% reduction. Heavy crude oils (API gravity 15-25°) demonstrate initial values of 40-60 mN/m, reducing to 0.1-0.5 mN/m, achieving 99.0-99.7% reduction. The optimal salinity ranges vary with crude oil type, from 1000-5000 ppm for light crudes to 10000-25000 ppm for extra heavy crudes [11] [12].
The interfacial tension modulation mechanism involves several molecular processes. The primary mechanism is the adsorption of surfactant molecules at the oil-water interface, reducing surface energy through favorable hydrophobic-hydrophilic interactions. The oleate chain's unsaturated bond at the ninth carbon position provides conformational flexibility, allowing optimal packing density at the interface. This structural feature distinguishes it from saturated fatty acid derivatives, providing superior interfacial activity [13] [14].
Secondary mechanisms include the formation of interfacial films with viscoelastic properties that facilitate oil droplet deformation and coalescence prevention. The sulfate group's strong hydration creates a stable hydrophilic layer that maintains interfacial integrity under high-salinity conditions. Research demonstrates that the compound maintains interfacial activity even at salinities exceeding 50,000 ppm total dissolved solids, making it suitable for challenging reservoir conditions [9] [8].
pH effects significantly influence interfacial tension modulation. Under alkaline conditions (pH 9-11), the compound shows enhanced activity due to increased ionization of the sulfate group and potential in-situ soap formation from residual fatty acids. Acidic conditions (pH 3-5) reduce activity through protonation effects but maintain sufficient performance for practical applications [11] [12].
Butyl oleate sulfate sodium salt exhibits sophisticated co-surfactant behavior when combined with nonionic surfactants, creating synergistic effects that enhance emulsification, reduce critical micelle concentration, and improve system stability. The mechanism involves complementary molecular interactions where the anionic sulfate group provides electrostatic stabilization while nonionic surfactants contribute steric stabilization [15] [16].
Table 4 presents the co-surfactant behavior with various nonionic surfactant types. Nonionic polyethoxylated ethers show optimal ratios of 1:1 to 3:1 (butyl oleate sulfate to nonionic), achieving enhanced interfacial tension reduction particularly valuable in enhanced oil recovery formulations. The mechanism involves the formation of mixed micelles where the ionic surfactant lowers the cloud point of the nonionic surfactant while the nonionic component reduces the Krafft temperature of the ionic surfactant [17] [13].
Fatty acid soap combinations demonstrate improved foam stability with optimal ratios of 2:1 to 1:1, making these formulations suitable for detergent systems. The carboxylate-sulfate interaction creates synergistic effects in foam generation and stabilization, with the soap component providing biodegradability advantages while the butyl oleate sulfate contributes superior performance characteristics [15] [16].
Alcohol co-surfactants (C3-C8) create increased interface fluidity with 1:1 to 1:2 ratios, facilitating microemulsion formation. The mechanism involves alcohol molecules intercalating between surfactant molecules at the interface, reducing interfacial rigidity and allowing for spontaneous curvature changes necessary for microemulsion stability. This combination proves particularly effective for phase inversion applications [18] [16].
The molecular basis for co-surfactant synergy involves several factors. First, the mixed micelle formation reduces the overall critical micelle concentration below that predicted by ideal mixing theory, indicating attractive interactions between surfactant molecules. Second, the combination of ionic and nonionic components provides dual stabilization mechanisms - electrostatic repulsion from the ionic component and steric hindrance from the nonionic component [17] [15].
Glycol co-surfactants demonstrate better emulsion stability with 1:1 ratios, particularly useful in phase inversion systems. The glycol molecules act as cosolvents, improving mutual solubility between aqueous and oil phases while providing additional hydroxyl groups for hydrogen bonding interactions. This mechanism enhances the flexibility of interfacial films, allowing for better accommodation of temperature and composition changes [19] [20].
The temperature-dependent phase inversion behavior of butyl oleate sulfate sodium salt in nonionic surfactant systems represents a sophisticated mechanism for controlled emulsion formation and stability. The compound influences phase inversion temperature through its effect on the hydrophilic-lipophilic balance of mixed surfactant systems, typically causing upward shifts in phase inversion temperature of 3-15°C depending on the nonionic surfactant type [21] [22] [23].
Table 7 demonstrates phase inversion temperature phenomena with various nonionic surfactants. Brij 30 (C12E4) shows a phase inversion temperature range of 38-42°C with butyl oleate sulfate sodium salt, representing a +5 to +8°C shift compared to the pure nonionic system. This shift indicates that the ionic surfactant increases the effective hydrophilicity of the mixed system, requiring higher temperatures to achieve the balanced state necessary for phase inversion [21] [23].
The molecular mechanism underlying temperature-dependent phase inversion involves several temperature-sensitive processes. Table 9 illustrates these mechanisms across different temperature ranges. At 20-30°C, hydrophobic interactions dominate, creating stable oil-in-water emulsions with high surfactant efficiency. As temperature increases to 30-40°C, hydrogen bonding changes begin to alter the hydration shell around ethylene oxide groups in nonionic surfactants, approaching phase inversion conditions with maximum surfactant efficiency [22] [24].
The critical phase inversion region occurs at 40-50°C, where thermal motion effects create the optimal balance between hydrophilic and lipophilic forces. In this temperature range, the system exhibits maximum interfacial activity and minimum interfacial tension, making it ideal for applications requiring ultra-low interfacial tension such as enhanced oil recovery [21] [23].
Above 50°C, dehydration of ethylene oxide groups in nonionic surfactants shifts the balance toward lipophilicity, favoring water-in-oil emulsion formation. The butyl oleate sulfate sodium salt helps maintain system stability in this region through its ionic character, providing electrostatic stabilization that complements the diminishing steric stabilization from dehydrated nonionic surfactants [22] [24].
At temperatures exceeding 80°C, conformational changes in surfactant molecules lead to reduced efficiency, with the system approaching breakdown conditions around 100°C due to thermal decomposition of the butyl oleate sulfate sodium salt. This temperature limit defines the practical application range for high-temperature industrial processes [8] [9].
The phase inversion mechanism also involves changes in surfactant packing parameters. The critical packing parameter, defined as the ratio of hydrophobic tail volume to the product of head group area and tail length, changes with temperature due to thermal expansion effects and dehydration phenomena. Butyl oleate sulfate sodium salt influences this parameter through its relatively large head group area and flexible oleate tail, contributing to controlled phase inversion behavior [25] [22].